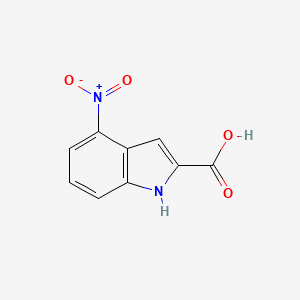

![molecular formula C10H11N3 B1316995 1-[4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 65113-25-9](/img/structure/B1316995.png)

1-[4-(1H-imidazol-1-yl)phenyl]methanamine

説明

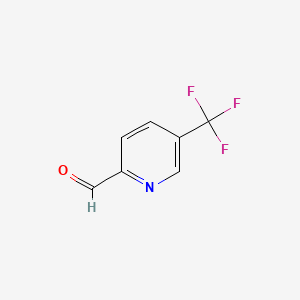

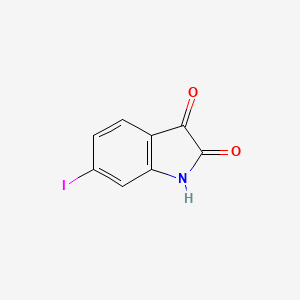

1-[4-(1H-imidazol-1-yl)phenyl]methanamine, also known as imidazolylphenylmethanamine , is a heterocyclic compound with the empirical formula C10H11N3 and a molecular weight of 173.21 g/mol . It belongs to the class of organic compounds known as phenylimidazoles, characterized by a benzene ring linked to an imidazole ring through a CC or CN bond . The compound’s structure features an imidazole ring substituted with a phenyl group at the 4-position.

Molecular Structure Analysis

The molecular structure of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine consists of an imidazole ring fused to a phenyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom. The compound’s SMILES notation is: NCc1ccc(cc1)n2ccnc2 .

Physical And Chemical Properties Analysis

科学的研究の応用

1. Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of imidazole and its derived products involves various synthetic routes .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antifungal Properties of Imidazole-Containing Chalcones

- Summary of Application: Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

- Results or Outcomes: With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

3. Antitumor Potential of Imidazole-Containing Compounds

- Summary of Application: Imidazole derivatives have shown potential in the treatment of various types of cancer. For example, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

- Methods of Application: The synthesis of these compounds involves various synthetic routes .

- Results or Outcomes: The synthesized compounds showed promising results in inhibiting the growth of cancer cells .

4. Use of Imidazole Derivatives in Agriculture

- Summary of Application: Imidazole derivatives are used in agriculture as fungicides, herbicides, and plant-growth regulators .

- Methods of Application: These compounds are typically applied to crops in the form of sprays or granules .

- Results or Outcomes: The use of these compounds has been shown to effectively control various pests and diseases, leading to increased crop yields .

5. Synthesis of Various Targets with Antifungal and Antibacterial Activity

- Summary of Application: 4-(1H-Imidazol-1-yl)benzaldehyde, a compound similar to “1-[4-(1H-imidazol-1-yl)phenyl]methanamine”, is a common reagent in the synthesis of various targets with antifungal and antibacterial activity .

- Methods of Application: This compound can be synthesized in high yield by treating 4-bromobenzaldehyde with imidazole in an aprotic solvent with the addition of potassium carbonate and a copper(I) catalyst .

- Results or Outcomes: It has been shown that this compound could be used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antifungal, antioxidant, and antileishmanial activities .

6. Catalyst in the Catalytic Epoxidation of Olefins

- Summary of Application: 1-(4-methoxyphenyl)-1H-imidazole, a compound similar to “1-[4-(1H-imidazol-1-yl)phenyl]methanamine”, has been found to work as a catalyst in the catalytic epoxidation of olefins with moderate to good yields using mild reaction conditions .

- Methods of Application: This compound can be synthesized in a 99% isolated yield by allowing imidazole and 4-iodoanisole to react in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .

- Results or Outcomes: The use of this compound as a catalyst has shown promising results in the epoxidation of olefins .

特性

IUPAC Name |

(4-imidazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACCCEHTOQDLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563471 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-imidazol-1-yl)phenyl]methanamine | |

CAS RN |

65113-25-9 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Imidazol-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)